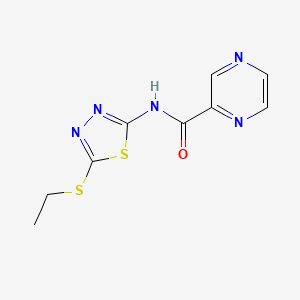

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide

説明

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C9H9N5OS2 and a molecular weight of 267.33 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

科学的研究の応用

Antiplatelet Activity

Research indicates that derivatives of thiadiazole compounds, including N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide, exhibit promising antiplatelet activity. Thienopyridine derivatives have been studied for their ability to inhibit the P2Y12 receptor, which is crucial in platelet aggregation and thrombus formation. This inhibition is significant for preventing cardiovascular events such as heart attacks and strokes .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Studies have suggested that thiadiazole derivatives possess broad-spectrum antimicrobial properties against various bacterial strains. This property makes them candidates for developing new antibiotics in response to rising antibiotic resistance .

Anti-inflammatory Effects

In addition to its antiplatelet and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may contribute to the development of anti-inflammatory drugs .

Fungicidal Properties

The compound's structural characteristics suggest potential use as a fungicide in agriculture. Research into similar thiadiazole compounds has revealed their effectiveness against various fungal pathogens affecting crops. This application could be vital for sustainable agriculture practices by reducing the reliance on traditional fungicides .

Plant Growth Regulation

There is emerging evidence that certain thiadiazole derivatives can act as plant growth regulators. These compounds may enhance growth rates and yield in various crops by influencing hormonal pathways within plants .

作用機序

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

Pyrazine Derivatives: Compounds containing the pyrazine ring, which also have diverse applications in various fields.

Uniqueness

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is unique due to the combination of the thiadiazole and pyrazine rings, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

生物活性

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₅OS |

| Molecular Weight | 267.33 g/mol |

| Density | 1.48 g/cm³ |

| CAS Number | 5695-75-0 |

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the thiadiazole ring and subsequent attachment of the pyrazine carboxamide group. Various catalysts such as zinc chloride or iodine may be used to facilitate reactions during synthesis. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. Research has shown that compounds with thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines:

- Human Colon Cancer (HCT116) : IC50 values in the range of 3.29 to 10 μg/mL were observed for related thiadiazole derivatives .

- Breast Cancer (MCF-7) : Compounds similar to N-(5-ethylsulfanyl...) demonstrated IC50 values as low as 0.28 μg/mL, indicating potent antiproliferative activity .

The mechanism of action often involves interaction with tubulin and modulation of cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. Some studies suggest that these compounds can effectively combat both Gram-positive and Gram-negative bacteria.

The biological activity of N-(5-ethylsulfanyl...) is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Tubulin Interaction : It has been suggested that thiadiazole derivatives can bind to tubulin, disrupting microtubule dynamics essential for mitosis.

- Apoptotic Pathways : Activation of caspases and modulation of cell signaling pathways contribute to induced apoptosis in tumor cells .

Study on Anticancer Activity

In a recent study evaluating a series of thiadiazole derivatives, including N-(5-ethylsulfanyl...), researchers found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines. Notably:

- The study utilized an MTT assay to assess cell viability.

- Results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of thiadiazole derivatives demonstrated that compounds with similar structures effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing their potential as antimicrobial agents .

特性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS2/c1-2-16-9-14-13-8(17-9)12-7(15)6-5-10-3-4-11-6/h3-5H,2H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFHVQJIJCYAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353781 | |

| Record name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5695-75-0 | |

| Record name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。